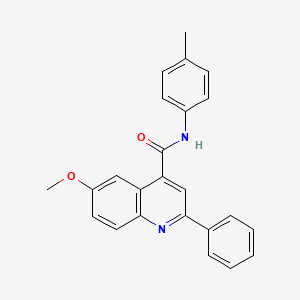![molecular formula C14H22N2O5S B6016455 N-(2-methoxy-5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B6016455.png)
N-(2-methoxy-5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)propanamide, commonly known as MNS or MNS-2, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases. MNS-2 belongs to the class of compounds known as sulfonamides, which are widely used in medicine as antibiotics and diuretics.
Mécanisme D'action
The exact mechanism of action of MNS-2 is not fully understood. However, it is believed that MNS-2 exerts its effects by inhibiting the activity of enzymes involved in the synthesis of inflammatory mediators and cancer cell proliferation. MNS-2 has also been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
MNS-2 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme COX-2, which is involved in the synthesis of inflammatory mediators. MNS-2 has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. MNS-2 has been shown to induce apoptosis in cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
MNS-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. MNS-2 has also been shown to have low toxicity, making it safe for use in cell culture and animal studies. However, the limitations of MNS-2 include its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of MNS-2. One potential direction is the development of MNS-2 analogs with improved solubility and bioavailability. Another direction is the investigation of the role of MNS-2 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to determine the optimal dose and administration route of MNS-2 for the treatment of various diseases.
Conclusion:
In conclusion, MNS-2 is a promising compound with potential applications in the treatment of various diseases. Its potent anti-inflammatory and anti-cancer activities make it a promising candidate for cancer therapy. Further studies are needed to fully understand the mechanism of action of MNS-2 and its potential use in the treatment of diseases.
Méthodes De Synthèse
The synthesis of MNS-2 involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with isopropylamine, followed by reduction with sodium borohydride and acylation with propanoyl chloride. The final product is obtained as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
MNS-2 has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Several studies have shown that MNS-2 exhibits potent anti-inflammatory and anti-cancer activities. MNS-2 has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-5-14(17)15-12-8-11(6-7-13(12)21-4)22(18,19)16-10(2)9-20-3/h6-8,10,16H,5,9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFZFGOPWKZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC(C)COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B6016393.png)
![N-cyclopentyl-N'-(2,2-dimethyltetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6016404.png)
![4-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B6016408.png)
![1-(2-chlorobenzyl)-4-[(8-quinolinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6016419.png)
![N-[2-(4-morpholinyl)ethyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6016424.png)

![2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6016444.png)
![2,3,3,3-tetrafluoro-2-methoxy-N-[3-(methylthio)phenyl]propanamide](/img/structure/B6016467.png)
![5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B6016474.png)
![2-(2-{1-[(2-methoxyphenyl)diazenyl]propylidene}hydrazino)-1,3-benzothiazole](/img/structure/B6016477.png)
![2-(4-methoxyphenyl)-4-({[4-(4-morpholinyl)phenyl]amino}methylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6016482.png)

![N-phenyl-N'-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}thiourea](/img/structure/B6016488.png)